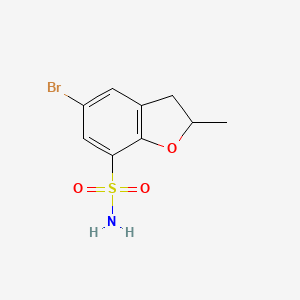![molecular formula C10H14O3 B8713078 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-](/img/structure/B8713078.png)
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-
概要
説明
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is a bicyclic compound with the molecular formula C10H16O3. It belongs to the class of spiroketals, which are unique cyclic molecules characterized by two or more rings sharing a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an ethoxy group in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
化学反応の分析
Types of Reactions
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or other reduced forms of the compound .
科学的研究の応用
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Ethoxy-7-oxaspiro[3.5]nonan-1-one: A similar spiroketal compound with slight structural differences.
7-Oxaspiro[3.5]nonan-2-one: Another related compound with different functional groups and properties
Uniqueness
7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy- is unique due to its specific spiroketal structure and the presence of an ethoxy group.
特性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
1-ethoxy-7-oxaspiro[3.5]non-1-en-3-one |
InChI |
InChI=1S/C10H14O3/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h7H,2-6H2,1H3 |
InChIキー |
UCNKFXAAGUPGOE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=O)C12CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8713051.png)


![2-[(4-Amino-butyl)-ethyl-amino]-ethanol](/img/structure/B8713071.png)






